molecular formula C13H26N2O2 B7987417 Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7987417
M. Wt: 242.36 g/mol
InChI Key: DRJBVMBAQADEBT-LLVKDONJSA-N
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Description

Chemical Name: Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
CAS Number: 1354019-35-4
Molecular Formula: C₁₃H₂₆N₂O₂
Molecular Weight: 242.36 g/mol
Purity: ≥95% (as per supplier specifications) .

This compound is a chiral piperidine derivative featuring an isopropyl group and a tert-butyl carbamate moiety. It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. However, commercial availability has been discontinued across all package sizes (1 g to 500 mg) .

Properties

IUPAC Name

tert-butyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBVMBAQADEBT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the piperidine derivative: This step involves the preparation of the piperidine ring, which serves as the core structure of the compound.

    Reaction with isopropyl chloroformate: The piperidine derivative is then reacted with isopropyl chloroformate to introduce the isopropyl group.

    Esterification with tert-butyl alcohol: Finally, the compound is esterified with tert-butyl alcohol to form the tert-butyl ester group.

Industrial Production Methods

In industrial settings, the production of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is typically carried out in large-scale reactors under optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester features a unique structure characterized by a piperidine ring, a carbamate functional group, and an isopropyl side chain. Its molecular formula is C12H23N2O2C_{12}H_{23}N_{2}O_{2}, with a molecular weight of approximately 227.33 g/mol. The (R) configuration at the piperidine nitrogen contributes to its distinct biological activity.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research indicates that this compound can modulate enzyme activity and receptor function, making it a candidate for drug development.

Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibition, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was evaluated for its ability to prevent NLRP3-dependent pyroptosis in differentiated THP-1 cells, demonstrating significant biological activity that could lead to novel therapeutic strategies .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various compounds. Its stability under different reaction conditions makes it an ideal building block for creating more complex molecular structures.

Synthesis Overview
The synthesis typically involves multi-step processes that ensure high purity levels of the final product. One common method includes nucleophilic substitution reactions followed by deprotection steps to yield the desired carbamate compound .

Mechanism of Action

The mechanism of action of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester with analogous carbamic acid tert-butyl esters containing piperidine or substituted piperidine scaffolds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notes
This compound 1354019-35-4 C₁₃H₂₆N₂O₂ 242.36 Isopropyl, tert-butyl carbamate ≥95% Discontinued; chiral (R)-configuration at piperidine C3
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1401668-73-2 C₁₆H₃₁N₃O₃ 329.44 Isopropyl, tert-butyl carbamate, amino-propionyl N/A Features dual stereochemistry (S,S); used in peptide synthesis
Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester 250275-26-4 C₁₃H₂₄N₂O₂ 240.34 Cyclopropyl, tert-butyl carbamate N/A Smaller substituent (cyclopropyl) reduces steric hindrance
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1354008-13-1 C₁₅H₂₉N₃O₃ 299.41 Isopropyl, tert-butyl carbamate, amino-acetyl N/A Enhanced hydrophilicity due to acetylated amino group
tert-Butyl (R)-piperidin-3-ylcarbamate 309956-78-3 C₁₀H₂₀N₂O₂ 200.28 tert-butyl carbamate N/A Simpler structure lacking isopropyl group; common Boc-protected intermediate

Research and Application Insights

  • Pharmaceutical Intermediates : These compounds are frequently employed in the synthesis of protease inhibitors and kinase modulators. For example, tert-butyl (R)-piperidin-3-ylcarbamate (CAS 309956-78-3) is a precursor in anticancer drug development .

Biological Activity

Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H22_{22}N2_2O2_2
  • Molecular Weight : 238.33 g/mol
  • Structural Features :
    • Piperidine ring
    • Carbamate functional group
    • Isopropyl side chain

These structural characteristics are essential for its interactions with biological targets, particularly enzymes and receptors.

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. This is particularly relevant for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing their activity and potentially leading to therapeutic effects.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Enzyme Inhibition
    • Studies indicate that this compound can inhibit enzymes linked to metabolic disorders, which may be beneficial in treating conditions like Alzheimer's disease and various cancers .
  • Neuroprotective Effects
    • Similar compounds have shown neuroprotective properties by modulating neurotransmitter systems, suggesting that this compound might offer protective effects against neurodegenerative diseases .
  • Antimicrobial Activity
    • Compounds containing piperidine structures have demonstrated antimicrobial properties, indicating potential applications in treating infections .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Isopropyl-piperidin-3-yl-methyl-carbamic acid tert-butyl esterSimilar structure but with a methyl groupPotentially different biological activity due to structural variation
Isopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl esterStereoisomer with (S) configurationDifferent spatial arrangement may lead to distinct pharmacological properties
Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl esterContains a pyrrolidine ringVariations in ring structure may influence reactivity and biological interactions

Alzheimer's Disease Research

In a study focusing on the neuroprotective effects of carbamate derivatives, this compound showed promise in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .

Cancer Studies

Research involving this compound demonstrated its ability to inhibit specific enzymes linked to cancer progression. For instance, it was shown to reduce tumor volume in preclinical models by targeting metabolic pathways essential for cancer cell survival .

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